N-(butan-2-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide N-(butan-2-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16323333
InChI: InChI=1S/C10H14ClN3OS/c1-4-6(2)13-9(15)8-7(11)5-12-10(14-8)16-3/h5-6H,4H2,1-3H3,(H,13,15)
SMILES:
Molecular Formula: C10H14ClN3OS
Molecular Weight: 259.76 g/mol

N-(butan-2-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide

CAS No.:

Cat. No.: VC16323333

Molecular Formula: C10H14ClN3OS

Molecular Weight: 259.76 g/mol

* For research use only. Not for human or veterinary use.

N-(butan-2-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide -

Specification

Molecular Formula C10H14ClN3OS
Molecular Weight 259.76 g/mol
IUPAC Name N-butan-2-yl-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide
Standard InChI InChI=1S/C10H14ClN3OS/c1-4-6(2)13-9(15)8-7(11)5-12-10(14-8)16-3/h5-6H,4H2,1-3H3,(H,13,15)
Standard InChI Key CRCXRCOXYJVHNH-UHFFFAOYSA-N
Canonical SMILES CCC(C)NC(=O)C1=NC(=NC=C1Cl)SC

Introduction

Structural Identification and Molecular Characteristics

Molecular Formula and IUPAC Nomenclature

The systematic IUPAC name N-(butan-2-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide reflects its substitution pattern:

  • Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

  • Chloro group: At position 5, contributing electrophilic reactivity.

  • Methylsulfanyl group: A sulfur-containing substituent at position 2, enhancing lipophilicity.

  • Carboxamide side chain: At position 4, bonded to a secondary butyl (butan-2-yl) group.

The molecular formula is C₁₀H₁₄ClN₃OS, with a calculated molecular weight of 259.75 g/mol (derived from atomic masses: C=12.01, H=1.01, Cl=35.45, N=14.01, O=16.00, S=32.07) .

Spectroscopic and Stereochemical Features

While experimental spectral data (e.g., NMR, IR) for this compound are unavailable, analogs such as 5-chloro-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide (CAS 880810-00-4) offer benchmarks . Key predictions include:

  • ¹H NMR: Resonances for the butan-2-yl group (δ 1.0–1.5 ppm for methyl and methylene protons) and methylsulfanyl (δ 2.5 ppm).

  • MS (ESI+): A molecular ion peak at m/z 260.1 [M+H]⁺.

The absence of chiral centers in the pyrimidine ring simplifies stereochemical considerations, though the butan-2-yl group introduces a single stereocenter.

Synthetic Routes and Optimization

Alternative Pathways

  • Mitsunobu reaction: Coupling 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid with butan-2-ol using DIAD and PPh₃ .

  • Solid-phase synthesis: Immobilized carbodiimide resins for high-throughput amidation .

Physicochemical Properties and Stability

Solubility and Partition Coefficients

  • LogP (octanol/water): Estimated at 2.8 (via ChemAxon), indicating moderate lipophilicity suitable for membrane permeability .

  • Aqueous solubility: Poor (<0.1 mg/mL at pH 7), necessitating formulation with co-solvents (e.g., DMSO, PEG-400) .

Thermal and Oxidative Stability

  • Melting point: Projected range: 120–135°C (based on propan-2-yl analog: 118–122°C) .

  • Degradation: Susceptible to oxidation at the methylsulfanyl group, forming sulfoxide derivatives. Storage under inert atmosphere (N₂/Ar) is recommended.

Comparative Analysis with Structural Analogs

ParameterTarget CompoundPropan-2-yl Analog Thiadiazol Derivative
Molecular Weight259.75 g/mol245.73 g/mol437.9 g/mol
LogP2.82.53.6
Synthetic Yield65% (projected)72%58%
BioactivityKinase inhibition (hypothetical)AntibacterialEnzyme inhibition

The butan-2-yl chain enhances lipophilicity versus the propan-2-yl analog, potentially improving blood-brain barrier penetration . Conversely, the thiadiazol derivative’s sulfonyl group increases polarity, favoring aqueous solubility .

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